molecular formula C14H14N4O2S3 B11255576 3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B11255576
M. Wt: 366.5 g/mol
InChI Key: CSYMLDTVWKJDHS-UHFFFAOYSA-N
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Description

3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of thiadiazolo-triazines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and a tert-butyl group attached to the thiadiazole ring The presence of a thiophene ring and an oxoethylsulfanyl group further adds to its complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the triazine ring. The tert-butyl group is then attached to the thiadiazole ring, and the thiophene ring is introduced through a series of reactions involving thiophene derivatives. The final step involves the addition of the oxoethylsulfanyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has potential applications in the development of new drugs due to its ability to interact with biological targets. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

    Industry: In materials science, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of key biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound used.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-7-{[2-oxo-2-(phenyl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: Similar structure but with a phenyl group instead of a thiophene ring.

    3-tert-butyl-7-{[2-oxo-2-(furanyl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one lies in its combination of a thiadiazole ring, a triazine ring, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds with different substituents. For example, the presence of the thiophene ring may enhance its ability to interact with certain biological targets, making it more effective in certain applications.

Properties

Molecular Formula

C14H14N4O2S3

Molecular Weight

366.5 g/mol

IUPAC Name

3-tert-butyl-7-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C14H14N4O2S3/c1-14(2,3)10-11(20)18-12(16-15-10)23-13(17-18)22-7-8(19)9-5-4-6-21-9/h4-6H,7H2,1-3H3

InChI Key

CSYMLDTVWKJDHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CS3

Origin of Product

United States

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